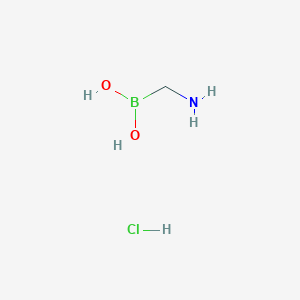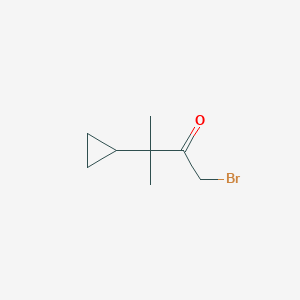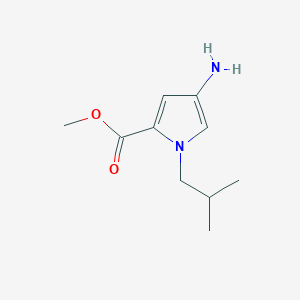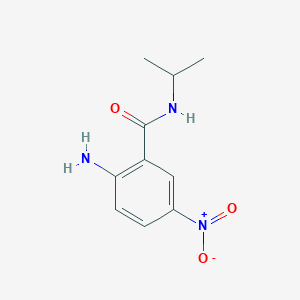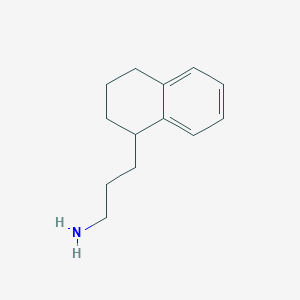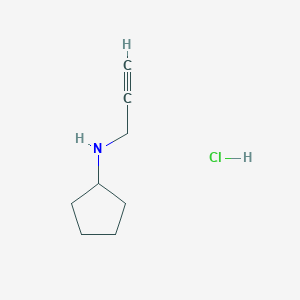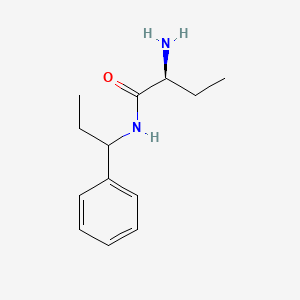
(2s)-2-Amino-N-(1-phenylpropyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2s)-2-Amino-N-(1-phenylpropyl)butanamide is a chiral amine compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a phenyl group, and a butanamide backbone, making it a versatile molecule for synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-N-(1-phenylpropyl)butanamide typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of transaminase-mediated synthesis, which offers an environmentally friendly and economically attractive approach. This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity to achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale transaminase reactions or other catalytic processes that ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
(2s)-2-Amino-N-(1-phenylpropyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
(2s)-2-Amino-N-(1-phenylpropyl)butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2s)-2-Amino-N-(1-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups and applications.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: A compound with a similar amino group but different structural features and biological activities.
Uniqueness
(2s)-2-Amino-N-(1-phenylpropyl)butanamide stands out due to its specific stereochemistry and the presence of both an amino group and a butanamide backbone. This unique combination of features makes it a valuable compound for various synthetic and medicinal applications.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
(2S)-2-amino-N-(1-phenylpropyl)butanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-11(14)13(16)15-12(4-2)10-8-6-5-7-9-10/h5-9,11-12H,3-4,14H2,1-2H3,(H,15,16)/t11-,12?/m0/s1 |
InChIキー |
CKJBSQCKHBRRHZ-PXYINDEMSA-N |
異性体SMILES |
CC[C@@H](C(=O)NC(CC)C1=CC=CC=C1)N |
正規SMILES |
CCC(C1=CC=CC=C1)NC(=O)C(CC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)

